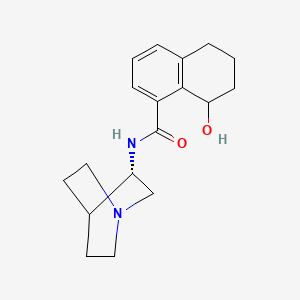

Palonosetron 8-Hydroxy 1-Carboxamide

Description

Properties

Molecular Formula |

C18H24N2O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxamide |

InChI |

InChI=1S/C18H24N2O2/c21-16-6-2-4-13-3-1-5-14(17(13)16)18(22)19-15-11-20-9-7-12(15)8-10-20/h1,3,5,12,15-16,21H,2,4,6-11H2,(H,19,22)/t15-,16?/m1/s1 |

InChI Key |

JFJFGAXBBDZTEE-AAFJCEBUSA-N |

Isomeric SMILES |

C1CC(C2=C(C1)C=CC=C2C(=O)N[C@@H]3CN4CCC3CC4)O |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Total Synthesis of Palonosetron (B1662849) 8-Hydroxy 1-Carboxamide (B11826670)

The total synthesis of Palonosetron 8-Hydroxy 1-Carboxamide, while not a primary focus of pharmaceutical manufacturing, can be approached through several strategic disconnections. The core structure features a tetrahydronaphthalene moiety, a quinuclidine (B89598) ring, and an amide linkage, presenting interesting challenges and opportunities for synthetic chemists.

Stereoselective Synthesis Approaches and Chiral Control

The this compound molecule contains multiple stereocenters, making stereoselective synthesis crucial for obtaining a single, desired isomer. The absolute configuration of these centers is critical for any potential biological activity and for its role as a reference standard in impurity profiling of Palonosetron.

Key stereoselective strategies would likely involve:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (S)-3-aminoquinuclidine, which is a common precursor in the synthesis of Palonosetron. The stereochemistry of the quinuclidine moiety can be established early and carried through the synthetic sequence.

Asymmetric Catalysis: The introduction of the hydroxyl group and the carboxamide functional group on the tetrahydronaphthalene ring could be achieved using asymmetric hydrogenation, dihydroxylation, or other catalyzed reactions to control the stereochemistry.

Resolution of Racemates: In cases where a stereoselective route is not feasible, classical resolution techniques using chiral acids or enzymatic resolution could be employed to separate the desired diastereomers.

A plausible synthetic approach would involve the coupling of a stereochemically defined 8-hydroxytetrahydronaphthalene-1-carboxylic acid derivative with (S)-3-aminoquinuclidine. The synthesis of the hydroxylated and carboxylated tetralone precursor would be a key step where stereocontrol is paramount.

Elucidation of Reaction Mechanisms in Synthetic Pathways

The formation of the amide bond between the carboxylic acid and the amine is typically straightforward, often proceeding through an activated ester or acyl chloride intermediate. The mechanism involves nucleophilic acyl substitution, where the lone pair of the nitrogen atom of the aminoquinuclidine attacks the electrophilic carbonyl carbon of the activated carboxylic acid.

The mechanisms for introducing the hydroxyl group would depend on the chosen synthetic route. For instance, if a tetralone precursor is used, a stereoselective reduction of the ketone would be necessary. The mechanism of such a reduction, for example with a chiral borane (B79455) reagent, would involve the formation of a six-membered ring transition state, leading to the desired stereoisomer of the alcohol.

Formation as a By-product or Impurity in Palonosetron Synthesis

This compound is primarily of interest due to its potential formation as an impurity during the manufacturing of Palonosetron. The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated, and understanding their formation is a critical aspect of process chemistry.

Identification of Critical Process Parameters Influencing Formation

The formation of this hydroxylated carboxamide impurity could be influenced by several critical process parameters in the synthesis of Palonosetron. These may include:

Oxidative Conditions: The presence of oxidizing agents or even atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts, could lead to the hydroxylation of the tetrahydronaphthalene ring.

Starting Material Impurities: The presence of hydroxylated precursors in the starting materials could carry through the synthesis to form the final impurity.

Reaction Temperature and Time: Higher reaction temperatures and prolonged reaction times can often lead to the formation of side products, including oxidation products.

pH of the Reaction Mixture: The pH can influence the stability of intermediates and the rates of side reactions.

Table 1: Potential Critical Process Parameters and their Impact on Impurity Formation

| Critical Process Parameter | Potential Impact on Formation of this compound |

| Oxidizing Agents | Direct hydroxylation of the tetrahydronaphthalene ring. |

| Temperature | Increased rate of oxidation and other side reactions. |

| Reaction Time | Longer exposure to reaction conditions can increase impurity levels. |

| pH | May affect the stability of intermediates and promote side reactions. |

| Purity of Starting Materials | Contamination with hydroxylated precursors can lead to the impurity. |

Development of Mitigation Strategies for Impurity Control

To control the formation of this compound, several mitigation strategies can be implemented:

Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon can minimize oxidation.

Process Optimization: Careful control of reaction temperature, time, and stoichiometry of reagents can reduce the formation of by-products.

Purification of Intermediates: Purification of key intermediates can remove any hydroxylated precursors before they are carried into the final steps of the synthesis.

Use of Antioxidants: In some cases, the addition of small amounts of antioxidants could help to prevent oxidative side reactions.

Recrystallization of the Final Product: A well-designed crystallization process can be highly effective in removing impurities from the final API.

Derivatization and Analog Generation from this compound Scaffold

While primarily viewed as an impurity, the scaffold of this compound offers opportunities for the generation of new chemical entities through derivatization. The presence of the hydroxyl and amide functionalities provides reactive handles for further chemical modifications.

Potential derivatization strategies could include:

Esterification or Etherification of the Hydroxyl Group: The hydroxyl group can be converted to an ester or an ether, which could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Modification of the Carboxamide: The secondary amide offers possibilities for N-alkylation or other modifications, although this might be sterically hindered.

Further Functionalization of the Aromatic Ring: The aromatic part of the tetrahydronaphthalene ring could be subjected to electrophilic aromatic substitution to introduce other functional groups.

The generation of analogs from this scaffold could be a part of a lead optimization program to explore the structure-activity relationships (SAR) of Palonosetron-related compounds.

Molecular Structure, Stereochemistry, and Conformational Analysis

Comprehensive Spectroscopic Characterization

A full spectroscopic workup is essential for the unambiguous identification and structural confirmation of Palonosetron (B1662849) 8-Hydroxy 1-Carboxamide (B11826670). This involves a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman).

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and quinuclidine (B89598) protons. The aromatic protons on the tetrahydronaphthalene ring would appear in the downfield region. The protons of the saturated portion of the tetrahydronaphthalene ring and the quinuclidine moiety would resonate in the upfield aliphatic region. The proton attached to the hydroxyl-bearing carbon (C8) would likely appear as a multiplet, with its chemical shift influenced by hydrogen bonding.

Predicted ¹³C NMR Data: The carbon NMR spectrum would complement the proton data, with the carbonyl carbon of the amide appearing significantly downfield. The aromatic carbons would have characteristic shifts in the 120-150 ppm range, while the aliphatic carbons of the two ring systems would be found in the upfield region. The carbon bearing the hydroxyl group (C8) would be shifted downfield compared to the other aliphatic carbons due to the electronegativity of the oxygen atom.

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Tetrahydronaphthalene Ring | ||

| Aromatic CH | 7.0 - 7.5 | 125 - 140 |

| C8-H (CH-OH) | 4.5 - 5.0 | 65 - 75 |

| Aliphatic CH₂ | 1.5 - 3.0 | 20 - 40 |

| Carboxamide | ||

| C=O | - | 165 - 175 |

| N-H | 7.5 - 8.5 | - |

| Quinuclidine Ring | ||

| N-CH | 3.0 - 3.5 | 50 - 60 |

| CH | 1.8 - 2.2 | 30 - 40 |

| CH₂ | 1.4 - 1.9 | 25 - 35 |

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of Palonosetron 8-Hydroxy 1-Carboxamide. The compound has a molecular formula of C18H24N2O2 and a corresponding molecular weight of 300.4 g/mol . chemwhat.comkmpharma.in

Under electrospray ionization (ESI), the compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 301.4. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Key fragmentation pathways for amides often involve cleavage of the amide bond. nih.gov For this molecule, a primary fragmentation would likely be the cleavage of the N-CO bond, leading to the formation of an acylium ion from the tetrahydronaphthalene portion and the neutral quinuclidine amine, or vice versa where the charge is retained on the nitrogen-containing quinuclidine fragment. Alpha-cleavage adjacent to the amine in the quinuclidine ring is also a common fragmentation pathway for such structures. libretexts.org

Interactive Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 301.4 | Protonated molecular ion |

| Fragment 1 | Varies | Resulting from N-CO bond cleavage (acylium ion) |

| Fragment 2 | Varies | Resulting from N-CO bond cleavage (charged quinuclidine moiety) |

| Fragment 3 | Varies | Resulting from α-cleavage of the quinuclidine ring |

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amide. The C=O stretching of the amide (Amide I band) would likely appear as a strong absorption around 1640-1680 cm⁻¹. C-N stretching and N-H bending vibrations (Amide II band) would be observed in the 1500-1600 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Interactive Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Medium |

| N-H Stretch (Amide) | 3100 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1500 - 1600 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Stereochemical Purity Assessment and Enantiomeric Excess Determination

This compound possesses multiple stereocenters, making the assessment of stereochemical purity a critical aspect of its characterization. The stereochemistry of the quinuclidine moiety is defined as (S) in the parent drug, Palonosetron. The introduction of a hydroxyl group at the C8 position of the tetrahydronaphthalene ring creates an additional stereocenter. Therefore, this compound can exist as multiple diastereomers.

The determination of enantiomeric and diastereomeric purity would typically be achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. Methods developed for the separation of Palonosetron stereoisomers could be adapted for this purpose.

Conformational Landscape and Energetics via Computational and Experimental Methods

The three-dimensional structure and conformational flexibility of this compound are determined by the interplay of steric and electronic factors within its bicyclic and fused ring systems. The quinuclidine ring is a rigid bicyclic system, which limits its conformational freedom. nih.gov The tetrahydronaphthalene ring system, with its fused saturated and aromatic rings, will adopt a conformation that minimizes steric strain.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the conformational landscape and identify the lowest energy conformers. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's preferred three-dimensional structure. Experimental validation of the predicted conformation can be sought through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about through-space proximity of protons.

Pharmacological and Biochemical Investigations at the Molecular Level in Vitro/pre Clinical Non Human

Receptor Binding Kinetics and Affinity Profiling

Quantitative Ligand-Receptor Interaction Studies on 5-HT3 Receptor Subtypes

There is a notable absence of published scientific literature detailing quantitative ligand-receptor interaction studies of Palonosetron (B1662849) 8-Hydroxy 1-Carboxamide (B11826670) with any 5-HT3 receptor subtypes. Comprehensive searches of scholarly databases did not yield any data on its binding affinity (Ki), dissociation constant (Kd), or other kinetic parameters for these receptors.

In contrast, the parent compound, Palonosetron, is well-characterized in this regard. Palonosetron exhibits a high binding affinity for the 5-HT3 receptor. nih.govnih.gov This potent binding is a key feature of its pharmacological profile.

Assessment of Binding Selectivity Against Other Receptor Targets

No studies were identified that have assessed the binding selectivity of Palonosetron 8-Hydroxy 1-Carboxamide against other receptor targets. Therefore, its potential for off-target binding and the associated pharmacological implications remain unknown.

For Palonosetron, it is established that it has little to no affinity for other receptors, contributing to its favorable side-effect profile. nih.gov

Cellular Signal Transduction Pathway Modulation

Investigation of Allosteric Modulation Mechanisms

There are no available investigations into the potential allosteric modulation mechanisms of this compound at the 5-HT3 receptor or any other receptor.

This is a point of significant contrast with Palonosetron, which has been shown to exhibit allosteric binding and positive cooperativity at the 5-HT3 receptor. wikipedia.org This unique mechanism of action is thought to contribute to its prolonged duration of action and clinical efficacy.

Comparative Molecular Pharmacology with Palonosetron

A direct comparative molecular pharmacology analysis of this compound and Palonosetron is not possible due to the lack of pharmacological data for the former.

Palonosetron is primarily metabolized to two main metabolites, N-oxide-palonosetron and 6-S-hydroxy-palonosetron. e-lactancia.org Studies have shown that these metabolites possess less than 1% of the 5-HT3 receptor antagonist activity of Palonosetron, rendering them clinically non-relevant. fda.gov The relationship, if any, between this compound and these major metabolites is not defined in the available literature.

Data Tables

Due to the absence of research findings for this compound, no data tables can be generated for its pharmacological properties. For comparative purposes, a table summarizing the key molecular pharmacology of Palonosetron is provided below.

| Compound | Receptor Target | Binding Affinity (pKi) | Mechanism of Action |

| Palonosetron | 5-HT3 | High | Allosteric antagonist, positive cooperativity |

| This compound | Not Determined | Not Determined | Not Determined |

Based on a comprehensive review of the available scientific literature, there is no published in vitro or pre-clinical non-human data on the pharmacological and biochemical properties of this compound. Key areas such as receptor binding kinetics, selectivity, and modulation of cellular signaling pathways remain uninvestigated. Consequently, a detailed analysis and comparison with its parent compound, Palonosetron, cannot be performed at this time. Future research is required to elucidate the molecular pharmacology of this compound.

Relative Potency and Efficacy Assessments

There is no available research data to assess the relative potency or efficacy of this compound. In contrast, major metabolites of the parent compound, palonosetron, such as N-oxide-palonosetron and 6-S-hydroxy-palonosetron, have been evaluated. These metabolites are reported to possess less than 1% of the 5-HT3 receptor antagonist activity of palonosetron. fda.govrxlist.comamegroups.org However, it is crucial to note that this compound is a distinct chemical entity, and these findings cannot be extrapolated to it.

Comparative 5-HT3 Receptor Antagonist Activity of Palonosetron Metabolites

| Compound | Relative Potency vs. Palonosetron |

|---|---|

| N-oxide-palonosetron | < 1% |

| 6-S-hydroxy-palonosetron | < 1% |

Ligand-Dependent Dissociation Rate Studies

No studies concerning the ligand-dependent dissociation rate of this compound at the 5-HT3 receptor have been published. Research in this area has focused on palonosetron itself, which exhibits unique kinetic properties, including a slow, ligand-dependent dissociation from the 5-HT3 receptor. This characteristic is thought to contribute to its long duration of action. Without specific experimental data for this compound, its binding kinetics and how they compare to palonosetron remain unknown.

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

These calculations can predict various molecular properties that are crucial for understanding drug action. For instance, the distribution of electron density, represented by molecular electrostatic potential (MEP) maps, can identify regions of a molecule that are likely to engage in electrostatic interactions with the receptor. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important, as they relate to the molecule's ability to donate or accept electrons, influencing its reactivity and interaction with biological targets.

Key Predicted Properties from Quantum Mechanical Calculations for Palonosetron (B1662849) Derivatives:

| Property | Significance | Predicted Outcome for Palonosetron Derivatives |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions for potential interactions. | The carbonyl and hydroxyl groups of the carboxamide and hydroxy modifications would be expected to be electron-rich, indicating potential hydrogen bond acceptor sites. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. | Modifications to the Palonosetron structure would alter the energy gap, potentially influencing its metabolic stability and reactivity. |

| Partial Atomic Charges | Quantifies the charge distribution within the molecule. | The nitrogen and oxygen atoms are expected to carry negative partial charges, making them key sites for interaction with receptor residues. |

| Dipole Moment | Indicates the overall polarity of the molecule. | Changes in the functional groups would affect the dipole moment, which can influence solubility and membrane permeability. |

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target receptor. Extensive research has been conducted on the interaction of Palonosetron with the 5-HT3 receptor. nih.govacs.orgnih.gov

Palonosetron exhibits a unique binding profile compared to other 5-HT3 receptor antagonists. nih.gov Studies have revealed that Palonosetron engages in allosteric binding and positive cooperativity, meaning its binding to one site on the receptor can influence the binding of other ligands at different sites. nih.govresearchgate.net This is in contrast to the simple bimolecular and competitive binding observed for older antagonists like ondansetron (B39145) and granisetron. nih.gov

Cryo-electron microscopy and molecular dynamics simulations have provided detailed atomic-level insights into the binding mode of Palonosetron. nih.govx-mol.netresearchgate.net The protonated nitrogen of the azabicyclo ring of Palonosetron forms a crucial hydrogen bond with the main chain carbonyl of a tryptophan residue (W156) in the binding site. researchgate.net The tricyclic ring system of Palonosetron is oriented to interact with key residues on the complementary face of the binding pocket. acs.org

Key Interactions of Palonosetron with the 5-HT3 Receptor:

| Interacting Residue | Type of Interaction | Significance |

| W156 (Tryptophan) | Hydrogen Bond | Anchors the azabicyclo moiety of Palonosetron in the binding pocket. researchgate.net |

| R65 (Arginine) | Cation-π Interaction | Stabilizes the binding of the aromatic portion of Palonosetron. researchgate.net |

| Y126, Y67, D42, R169, D177 | Network of Interactions | These residues form a dense network that stabilizes the overall binding conformation. researchgate.net |

| N101 (Asparagine) | Hydrogen Bond | An alternative hydrogen bonding partner for the azabicyclo nitrogen observed in some simulations. researchgate.net |

For a derivative like Palonosetron 8-Hydroxy 1-Carboxamide (B11826670), the additional hydroxyl and carboxamide groups would likely introduce new potential hydrogen bonding and electrostatic interactions with the receptor, potentially altering its binding affinity and kinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on Palonosetron derivatives are not extensively published, the methodology is highly relevant for the design of new 5-HT3 receptor antagonists.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves aligning a set of molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. x-mol.net These fields are then correlated with the biological activity to generate a predictive model.

Such models can generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For Palonosetron derivatives, a QSAR model could guide the synthesis of new compounds with improved affinity or selectivity for the 5-HT3 receptor.

In Silico Prediction of Metabolic Pathways and Stability

In silico methods for predicting drug metabolism are becoming increasingly important in the early stages of drug discovery. These computational models can predict the sites of metabolism on a molecule and the specific cytochrome P450 (CYP) enzymes involved.

Studies on the metabolism of Palonosetron have shown that it is eliminated from the body through both renal excretion and metabolic pathways. nih.govnih.gov The metabolism is mediated by multiple CYP enzymes, with CYP2D6 playing a major role, and CYP3A and CYP1A2 contributing to a lesser extent. nih.gov The two main metabolites identified in humans are M4 (6-S-hydroxy-palonosetron) and M9 (N-oxide-palonosetron). researchgate.net

While Palonosetron 8-Hydroxy 1-Carboxamide is not listed as a primary metabolite, its structure is consistent with potential metabolic transformations such as hydroxylation and subsequent oxidation or amide formation. In silico tools could be used to predict the likelihood of such metabolic pathways and the stability of this compound in a biological system.

Known Major Metabolites of Palonosetron:

| Metabolite | Chemical Name | Metabolic Pathway |

| M4 | 6-S-hydroxy-palonosetron | Hydroxylation |

| M9 | N-oxide-palonosetron | N-oxidation |

Renal elimination is the primary route of excretion for Palonosetron and its metabolites. nih.gov

Metabolic Pathways and Biotransformation Studies in Vitro / Non Human in Vivo

Characterization of Subsequent Metabolites of Palonosetron (B1662849) 8-Hydroxy 1-Carboxamide (B11826670)

"Palonosetron 8-Hydroxy 1-Carboxamide" is a hydroxylated derivative of palonosetron. Pharmacokinetic studies have consistently identified two primary metabolites of palonosetron: N-oxide-palonosetron and 6-S-hydroxy-palonosetron. e-lactancia.orgfda.govmedicaldialogues.intga.gov.au One radiolabeled study in healthy volunteers identified the major metabolites as M9 (a hydroxy derivative) and M4 (the N-oxide). nih.gov Detailed information regarding the subsequent biotransformation or further metabolism of these hydroxylated metabolites, including the specific "this compound," is not extensively characterized in the reviewed scientific literature.

| Primary Metabolite of Palonosetron | Pharmacological Activity | Reference |

|---|---|---|

| N-oxide-palonosetron (M4) | <1% of Palonosetron's activity | e-lactancia.orgfda.govwikipedia.orgnih.gov |

| 6-S-hydroxy-palonosetron (M9) | <1% of Palonosetron's activity | e-lactancia.orgfda.govwikipedia.orgnih.gov |

Comparative Metabolism Across Pre-clinical Species

Pre-clinical studies in various animal species indicate that palonosetron is cleared primarily through hepatic metabolism. fda.gov Following administration in rats, dogs, and monkeys, between 10 to 12 metabolites were detected in the plasma of individual species, indicating extensive biotransformation. fda.gov Studies comparing the in vitro and in vivo metabolism of other 5-HT3 antagonists in rats, dogs, and humans have found that metabolite profiles are generally similar, with hydroxylation and N-dealkylation being major routes. nih.gov This suggests that data from animal models can be useful for predicting metabolic pathways in humans. nih.gov

| Pre-clinical Species | Metabolism Findings | Reference |

|---|---|---|

| Rodent (Rat) | Primarily cleared by hepatic metabolism; 10-12 plasma metabolites observed. | fda.gov |

| Canine (Dog) | Primarily cleared by hepatic metabolism; 10-12 plasma metabolites observed. | fda.gov |

| Non-human primate (Monkey) | Primarily cleared by hepatic metabolism; 10-12 plasma metabolites observed. | fda.gov |

Advanced Analytical Methodologies for Research and Impurity Profiling

Development and Validation of Chromatographic Methods

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the necessary resolution and sensitivity to separate and quantify impurities like Palonosetron (B1662849) 8-Hydroxy 1-Carboxamide (B11826670) from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the impurity profiling of non-volatile and thermally unstable compounds like Palonosetron and its derivatives. biomedres.usglobalresearchonline.net The development of a stability-indicating HPLC method is crucial for separating Palonosetron 8-Hydroxy 1-Carboxamide from Palonosetron and other degradation products or process-related impurities. nih.gov

Method development typically involves optimizing several parameters to achieve adequate separation and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.

Typical HPLC Method Parameters for Impurity Profiling:

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (Octadecyl silane) bonded silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, trifluoroacetic acid) and an organic modifier (e.g., acetonitrile, methanol). nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min. semanticscholar.org |

| Detection | UV spectrophotometry, typically at wavelengths between 210 nm and 256 nm. semanticscholar.org |

| Column Temperature | Ambient or controlled (e.g., 35°C). semanticscholar.org |

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. Studies for Palonosetron impurities have shown excellent linearity with correlation coefficients (r²) greater than 0.998. semanticscholar.orgscirp.org

Precision: Assessed at levels of repeatability (intra-day) and intermediate precision (inter-day).

Accuracy: Determined by recovery studies, with typical recoveries for impurities ranging from 90.0% to 104.8%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively. For related impurities of Palonosetron, LOD and LOQ values are often in the sub-µg/mL range. semanticscholar.orgscirp.org

Headspace Gas Chromatography (HS-GC) is a common technique used for this purpose. innovareacademics.in This method involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system.

Example HS-GC Method for Residual Solvents in Palonosetron API:

| Parameter | Typical Conditions |

|---|---|

| Column | DB-624 (30 m × 0.24 mm, 1.8 µm). innovareacademics.in |

| Carrier Gas | Nitrogen or Helium. innovareacademics.in |

| Injector Temperature | 200°C. innovareacademics.in |

| Detector | Flame Ionization Detector (FID). innovareacademics.in |

| Detector Temperature | 230°C. innovareacademics.in |

| Oven Program | A temperature gradient, e.g., initial hold at 40°C, then ramp to 120°C. innovareacademics.in |

| Dissolving Solvent | Dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in |

This method can be validated to quantify solvents like ethanol (B145695), acetone, methanol, and acetonitrile, ensuring the quality of the drug substance. innovareacademics.in

Palonosetron possesses two stereogenic centers, resulting in four possible stereoisomers. semanticscholar.org The therapeutic activity resides in the (3aS, 2S)-isomer. semanticscholar.org Consequently, its derivatives, including this compound, are also chiral. It is a regulatory requirement to control the stereoisomeric purity of the drug substance. Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is employed for the enantiomeric and diastereomeric separation of Palonosetron and its impurities. semanticscholar.orgscirp.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for these separations. scirp.orgresearchgate.net

Typical Chiral HPLC Method Parameters:

| Parameter | Typical Conditions |

|---|---|

| Column | Chiralcel-OD (cellulose-based) or Chiralpak-AD (amylose-based). scirp.orgresearchgate.netfue.edu.eg |

| Mobile Phase | Normal-phase, typically a mixture of n-hexane with polar organic modifiers like ethanol and methanol, and additives such as diethylamine (B46881) or trifluoroacetic acid. semanticscholar.orgscirp.org |

| Flow Rate | 1.0 mL/min. semanticscholar.orgscirp.org |

| Detection | UV at an appropriate wavelength (e.g., 256 nm). semanticscholar.org |

These methods are capable of separating all stereoisomers of Palonosetron and its related chiral impurities, often within a short run time, allowing for their accurate quantification. semanticscholar.orgscirp.org

Hyphenated Techniques for Enhanced Detection and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for trace-level analysis and unambiguous structural identification of impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is the gold standard for trace analysis and is crucial for identifying and quantifying metabolites and impurities in complex matrices. researchgate.netijpras.com

In the context of this compound, LC-MS/MS can be used to:

Detect and Quantify at Trace Levels: The method offers extremely low limits of quantification, often in the picogram/mL range, making it suitable for analyzing low-level impurities. researchgate.net

Identify Metabolites: LC-MS/MS is a key tool in drug metabolism studies. ijpras.com By analyzing samples from in vivo or in vitro studies, it can identify biotransformation products of Palonosetron, such as hydroxylated derivatives.

Confirm Structure: The fragmentation pattern (MS/MS spectrum) generated for a specific molecule provides a structural fingerprint. nih.gov By analyzing the precursor ion (the molecular weight of the impurity) and its product ions, the structure of an unknown impurity like this compound can be proposed or confirmed by comparison with a reference standard. nih.govtandfonline.com

Detection is typically performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the identification and quantification of volatile and semi-volatile impurities. resolvemass.camedistri.swiss It couples the separation power of GC with the identification capabilities of mass spectrometry. tandfonline.com While HS-GC with an FID detector is used for quantifying known residual solvents, GC-MS is invaluable for identifying unknown volatile or semi-volatile impurities that may arise during synthesis or degradation. biomedres.usthermofisher.com

The process involves:

Separation: The GC separates the volatile components of the sample mixture based on their boiling points and interaction with the stationary phase. medistri.swiss

Ionization: As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). medistri.swiss

Fragmentation and Detection: The high-energy ionization process causes the molecules to break apart into characteristic fragment ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. medistri.swiss

Identification: The resulting mass spectrum acts as a chemical fingerprint. By comparing this spectrum to established spectral libraries (e.g., NIST), the identity of the unknown volatile impurity can be determined with a high degree of confidence. medistri.swiss

This technique is essential for a comprehensive impurity profile of the Palonosetron drug substance, ensuring no unexpected volatile impurities are present. thermofisher.com

Bioanalytical Method Development for In Vitro and Pre-clinical Samples

The quantitative analysis of drugs and their metabolites in biological samples is fundamental to pharmacokinetic and toxicokinetic studies. iajps.com Bioanalytical method development for "this compound" in in vitro and pre-clinical samples, such as plasma, urine, and tissue homogenates, requires robust and validated analytical techniques to ensure reliable data. iajps.comglobalresearchonline.net High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose due to their high sensitivity, specificity, and resolving power. globalresearchonline.netresearchgate.net

The development process commences with a thorough literature review of the analyte's physicochemical properties to inform the selection of the analytical technique and initial chromatographic conditions. globalresearchonline.net Sample preparation is a critical step to remove interferences from the biological matrix and enhance the analyte's concentration. iajps.comglobalresearchonline.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). globalresearchonline.net

Method validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to establish the method's suitability for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability. researchgate.net

Table 1: Typical Bioanalytical Method Parameters for a Related Compound (Palonosetron)

| Parameter | Method | Details |

|---|---|---|

| Instrumentation | HPLC, LC-MS/MS | Provides high sensitivity and specificity for quantitative analysis in biological matrices. researchgate.netglobalresearchonline.net |

| Sample Types | Plasma, Urine, Saliva | Common biological fluids used in pre-clinical pharmacokinetic studies. iajps.com |

| Sample Preparation | LLE, SPE | Techniques to extract the analyte and remove matrix interferences. globalresearchonline.net |

| Chromatography | Reversed-Phase HPLC | Utilizes a non-polar stationary phase and a polar mobile phase for separation. wisdomlib.org |

| Detection | UV, Mass Spectrometry | UV detection is common, while MS provides higher sensitivity and specificity. researchgate.netwisdomlib.org |

| Validation | ICH Guidelines | Ensures the method is accurate, precise, and reliable for its intended use. researchgate.net |

Detailed research findings for the parent compound, Palonosetron, often utilize reversed-phase HPLC methods. wisdomlib.org For instance, a validated stability-indicating RP-HPLC method was developed to quantify Palonosetron hydrochloride in parenteral dosage forms. wisdomlib.org The method employed a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at 210 nm. wisdomlib.org Such methodologies can be adapted for the quantification of "this compound" in biological samples, with necessary optimization of chromatographic conditions and sample extraction procedures.

Impurity Control Strategies in Synthetic Chemistry and Analytical Quality Control

The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. For "this compound," which may be a metabolite or a synthetic impurity of Palonosetron, stringent control strategies are necessary. Impurities can originate from starting materials, intermediates, by-products, and degradation products.

A comprehensive impurity control strategy involves a deep understanding of the synthetic process and potential degradation pathways. polypeptide.com This knowledge allows for the identification of critical process parameters that can influence the formation of impurities. polypeptide.com

Key aspects of an impurity control strategy include:

Process Understanding and Optimization: A thorough understanding of the reaction mechanism helps in identifying potential impurities. polypeptide.com Process parameters such as temperature, pH, reaction time, and solvent are optimized to minimize the formation of by-products.

Raw Material Control: The quality of starting materials and reagents is crucial. Specifications are set for key raw materials to control the entry of impurities into the manufacturing process.

Purification Techniques: Efficient purification methods, primarily chromatographic techniques like preparative HPLC, are developed to remove impurities from the final product to acceptable levels. polypeptide.com

Analytical Method Development: Sensitive and specific analytical methods, such as HPLC and LC-MS, are developed and validated to detect and quantify impurities at very low levels. globalresearchonline.netwisdomlib.org These methods are used for in-process control and final product release testing. synzeal.com

Forced Degradation Studies: These studies are conducted to identify potential degradation products that might form under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). wisdomlib.org This information is vital for developing stability-indicating analytical methods and understanding the degradation pathways. wisdomlib.org

Table 2: Common Impurities and Analytical Control Methods for a Related Compound (Palonosetron)

| Impurity Type | Potential Source | Analytical Detection Method |

|---|---|---|

| Process-Related Impurities | Starting materials, intermediates, by-products | HPLC, LC-MS google.com |

| Degradation Products | Exposure to light, heat, moisture, acid/base | Stability-Indicating HPLC, LC-MS wisdomlib.org |

| Epimers/Isomers | Non-stereoselective synthesis steps | Chiral HPLC globalresearchonline.net |

| Residual Solvents | Manufacturing process | Gas Chromatography (GC) |

Analytical quality control plays a pivotal role in ensuring the consistent quality of the drug substance. researchgate.net Validated analytical methods are used to test the final product against predefined specifications for identity, purity, and assay. synzeal.com Reference standards for known impurities, including "this compound" if it is an impurity, are essential for accurate quantification. synzeal.comchemwhat.com

Future Directions and Emerging Research Avenues

Design and Synthesis of Chemically Modified Analogs for Mechanistic Probes

The chemical scaffold of Palonosetron (B1662849) 8-Hydroxy 1-Carboxamide (B11826670) offers a versatile platform for the design and synthesis of novel analogs that can serve as mechanistic probes. By systematically modifying its structure, researchers can elucidate the intricate molecular interactions between ligands and the 5-HT3 receptor.

Key Structural Features for Modification:

Hydroxyl Group (-OH): The 8-hydroxy group is a prime site for modification. Its conversion to ethers, esters, or its replacement with other functional groups can probe the hydrogen bonding and steric tolerance within the receptor's binding pocket.

Carboxamide Moiety (-CONH2): The 1-carboxamide group is crucial for interaction. Altering the amide substituents can influence binding affinity and selectivity.

Quinuclidine (B89598) Ring: Modifications to this rigid bicyclic amine system can provide insights into the optimal conformation for receptor engagement.

The synthesis of these analogs would likely follow established synthetic routes for Palonosetron, with additional steps to introduce the desired modifications. magtechjournal.comresearchgate.net These probes would be invaluable in detailed structure-activity relationship (SAR) studies, helping to map the binding site of the 5-HT3 receptor with greater precision. Understanding how subtle structural changes impact binding and function can guide the design of next-generation therapeutics with improved efficacy and side-effect profiles. nih.gov

Applications in Radioligand Development for Molecular Imaging Research

The development of selective radioligands is fundamental to molecular imaging techniques like Positron Emission Tomography (PET), which enable the non-invasive study of biological processes in vivo. nih.govnews-medical.net Palonosetron 8-Hydroxy 1-Carboxamide is a promising candidate for derivatization into a radioligand for imaging 5-HT3 receptors.

The process would involve labeling the molecule with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The inherent structure of this compound provides several potential sites for radiolabeling, either on the aromatic ring or the quinuclidine moiety.

Potential Advantages of a this compound-based Radioligand:

High Affinity and Selectivity: Leveraging the high binding affinity of the parent compound, a radiolabeled analog could provide a clear and specific signal for 5-HT3 receptors.

In Vivo Monitoring: A successful radioligand would allow for the real-time visualization and quantification of 5-HT3 receptor density and distribution in the brain and peripheral nervous system. frontiersin.org

Drug Development Tool: Such a tool would be instrumental in the preclinical and clinical development of new drugs targeting the 5-HT3 receptor, allowing for receptor occupancy studies and dose-finding assessments. sciopen.com

The development of such a radiotracer would require careful optimization of its pharmacokinetic and pharmacodynamic properties to ensure it can cross the blood-brain barrier (if targeting central receptors) and exhibit suitable in vivo stability. nih.gov

Advanced Biocatalytic Approaches for Synthesis and Derivatization

Conventional chemical synthesis often involves harsh reaction conditions and the use of hazardous reagents. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a greener and more efficient alternative. nih.gov The synthesis and derivatization of this compound could significantly benefit from the application of biocatalytic methods.

Enzymes such as lipases, hydrolases, and oxidoreductases could be employed for stereoselective transformations, which are critical for the biological activity of chiral molecules like this one. mdpi.com For instance, specific hydroxylating enzymes could be used to introduce the 8-hydroxy group with high regioselectivity and stereospecificity, potentially simplifying the synthetic process and improving yields. nih.gov

Furthermore, enzyme-catalyzed reactions can be performed under mild conditions, reducing energy consumption and waste generation. The development of immobilized enzyme systems could also allow for continuous flow processes, enhancing the scalability and cost-effectiveness of production.

Integration of Machine Learning and Artificial Intelligence in Structure-Activity Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by enabling the rapid prediction of a compound's biological activity based on its chemical structure. digitellinc.com Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms, can be developed for this compound and its analogs. researchgate.netnih.gov

By training these models on a dataset of structurally related compounds with known binding affinities for the 5-HT3 receptor, it becomes possible to predict the activity of novel, unsynthesized molecules. This in silico screening approach can significantly accelerate the identification of promising lead compounds and reduce the reliance on expensive and time-consuming experimental screening. nih.govmdpi.com

Potential Applications of ML/AI:

Virtual Screening: Rapidly screen large virtual libraries of potential analogs of this compound.

Lead Optimization: Guide the chemical modification of lead compounds to enhance their potency and selectivity.

ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates.

The integration of computational and experimental approaches will be key to unlocking the full potential of this compound as a scaffold for the development of novel therapeutic agents.

Q & A

Q. What methodologies reconcile differences in Palonosetron’s pharmacokinetic profiles between animal models and humans?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.